molecular formula C8H7FO2 B1346881 Methyl 2-fluorobenzoate CAS No. 394-35-4

Methyl 2-fluorobenzoate

Cat. No.: B1346881
CAS No.: 394-35-4
M. Wt: 154.14 g/mol
InChI Key: QAFJIJWLEBLXHH-UHFFFAOYSA-N
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Description

Methyl 2-fluorobenzoate is an organic compound with the molecular formula C8H7FO2. It is a methyl ester derivative of 2-fluorobenzoic acid. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Mechanism of Action

Target of Action

Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound reacts with hydrazide to afford 2-fluorobenzoic hydrazide . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that this compound undergoes enzymatic dihydroxylation via the whole-cell fermentation in the presence of escherichia coli jm109 (pdtg601a) to afford a diol . This suggests that it may affect pathways related to enzymatic dihydroxylation and whole-cell fermentation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-fluorobenzoate can be synthesized through the esterification of 2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted fluorobenzenes.

    Reduction: 2-fluorobenzyl alcohol.

    Hydrolysis: 2-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-fluorobenzoate
  • 2-Fluorobenzoic acid
  • 4-Fluorobenzoic acid

Comparison: Methyl 2-fluorobenzoate is unique due to the position of the fluorine atom on the benzene ring. This ortho-substitution significantly affects its reactivity and interaction with other molecules compared to its meta- and para-substituted counterparts. For instance, methyl 4-fluorobenzoate and methyl 3-fluorobenzoate have different electronic and steric properties, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

methyl 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059941
Record name Benzoic acid, 2-fluoro-, methyl ester
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Molecular Weight

154.14 g/mol
Source PubChem
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CAS No.

394-35-4
Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Methyl 2-fluorobenzoate
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Record name Methyl 2-fluorobenzoate
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Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Benzoic acid, 2-fluoro-, methyl ester
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Record name Methyl 2-fluorobenzoate
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Record name METHYL 2-FLUOROBENZOATE
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Synthesis routes and methods

Procedure details

A 50-mL round-bottom flask was equipped with a magnetic stir bar, reflux condenser, thermometer, nitrogen inlet, and heating mantle attached to a temperature controller. The flask was charged with methyl 2-chloro-6-fluorobenzoate (5.11 g, 27.1 mmol) and copper powder (3.44 g, 54.2 mmol). Propionic acid (15 mL) was added, and the resulting mixture was heated to 135° C. Additional copper (0.34 g) was added after 7 hours in order to complete the dehalogenation. The reaction was monitored by GC analysis and was judged to be complete when the starting material was no longer detectable (10.5 hours). Toluene (30 mL) was added as the reaction was cooled to room temperature. The resulting mixture was filtered, and the solids were washed with toluene. The filtrates were blue-green. The filtrates were combined and washed with 1M hydrochloric acid solution until the blue-green color disappeared. The resulting yellow organic layer was washed with water and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried under vacuum to give 3.54 g of methyl 2-fluorobenzoate as a pale yellow oil. Some of the product appeared to be lost during vacuum drying due to vaporization.
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
copper
Quantity
3.44 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.34 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The presence of the fluorine atom in the ortho position of methyl 2-fluorobenzoate introduces a significant steric and electronic influence on the molecule's conformational landscape. Research utilizing Lanthanide Induced Shift (LIS) NMR techniques, coupled with computational modeling, reveals that this compound predominantly adopts a planar conformation where the carbonyl group (C=O) and the fluorine atom are trans to each other []. This preference arises from a combination of factors, including steric repulsion between the fluorine atom and the carbonyl oxygen in the cis conformation, and potential stabilizing interactions, such as weak hydrogen bonding between the fluorine atom and the ortho-hydrogen on the benzene ring in the trans conformation. This conformational preference can significantly impact the molecule's reactivity and interactions with enzymes, as demonstrated in its enzymatic dihydroxylation [].

A: Yes, this compound serves as a valuable starting material in organic synthesis, specifically in constructing isoquinolinone compounds []. Researchers have developed a one-step synthetic strategy employing this compound and heterocyclic ketone aminals (HKAs) in the presence of a cesium carbonate catalyst. This reaction proceeds efficiently under reflux conditions in 1,4-dioxane, yielding diversely substituted isoquinolinones. This approach offers several advantages, including readily available starting materials, operational simplicity, and a concise synthetic route, highlighting the utility of this compound in accessing valuable heterocyclic compounds.

A: this compound demonstrates selective reactivity with toluene dioxygenase, a bacterial enzyme capable of catalyzing the dihydroxylation of aromatic compounds []. Studies employing Escherichia coli expressing toluene dioxygenase revealed that only ortho-substituted benzoates, like this compound, underwent metabolism. Interestingly, the enzymatic dihydroxylation of this compound yielded a single diol product regioselectively, indicating a high degree of enzyme control over the reaction outcome. This selectivity highlights the potential of using toluene dioxygenase and related enzymes for the regio- and stereoselective synthesis of valuable chiral diols, which are important building blocks for pharmaceuticals and other fine chemicals.

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